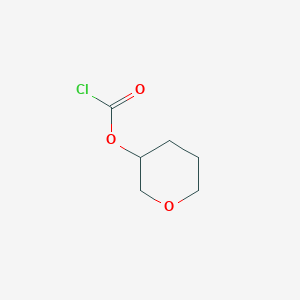
tetrahydro-2H-pyran-3-yl carbonochloridate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydro-2H-pyran-3-yl carbonochloridate is an organic compound that features a six-membered ring containing five carbon atoms and one oxygen atom. This compound is a derivative of tetrahydropyran, which is a saturated heterocyclic compound. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-2H-pyran-3-yl carbonochloridate typically involves the reaction of tetrahydro-2H-pyran-3-ol with phosgene or a similar chlorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Tetrahydro-2H-pyran-3-ol+Phosgene→Tetrahydro-2H-pyran-3-yl carbonochloridate+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Tetrahydro-2H-pyran-3-yl carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The carbonochloridate group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can be hydrolyzed to form tetrahydro-2H-pyran-3-ol and hydrochloric acid.
Reduction: Reduction reactions can convert the carbonochloridate group to other functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran (THF)
Catalysts: Acid or base catalysts for hydrolysis and substitution reactions
Major Products Formed
Substitution Products: Tetrahydro-2H-pyran-3-yl derivatives with various functional groups
Hydrolysis Product: Tetrahydro-2H-pyran-3-ol
科学的研究の応用
Tetrahydro-2H-pyran-3-yl carbonochloridate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of tetrahydro-2H-pyran-3-yl carbonochloridate involves the reactivity of the carbonochloridate group. This group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom, leading to the formation of new bonds and the release of chloride ions. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
類似化合物との比較
Similar Compounds
Tetrahydro-2H-pyran-3-ol: The parent alcohol compound.
Tetrahydro-2H-pyran-4-yl methanol: A similar compound with a hydroxyl group at a different position.
2-Oxo-2H-pyran-6-carboxylic acid: A related compound with a carboxylic acid group.
Uniqueness
Tetrahydro-2H-pyran-3-yl carbonochloridate is unique due to its carbonochloridate functional group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and various research applications.
特性
IUPAC Name |
oxan-3-yl carbonochloridate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c7-6(8)10-5-2-1-3-9-4-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYOONSJAHZNNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)OC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
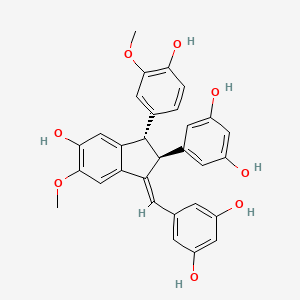
![3-Cyclopropyl-n-(3-fluorophenethyl)-6-nitro-4-oxo-3,4-dihydro-2h-benzo[e][1,3]oxazine-7-carboxamide](/img/structure/B13061329.png)
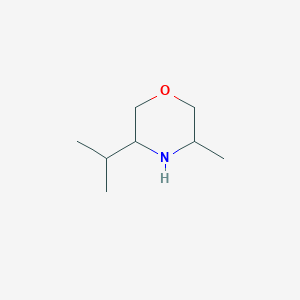

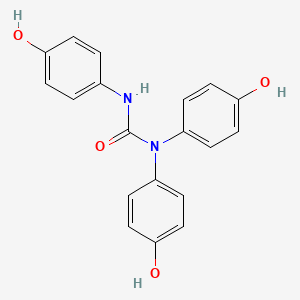
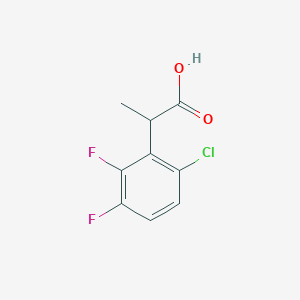
![1-[(Oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13061358.png)
![5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13061366.png)
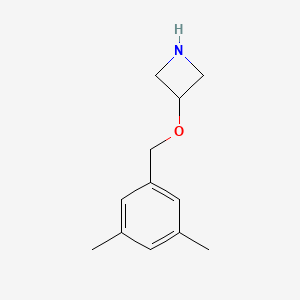


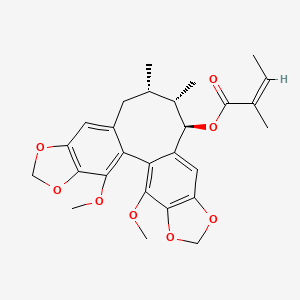
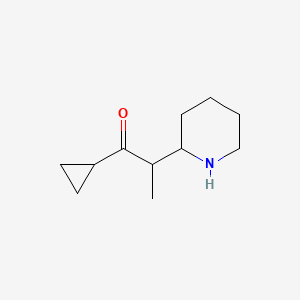
![1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13061412.png)
